molecular formula C10H11NO4 B13203542 2-[(Benzylcarbamoyl)oxy]acetic acid CAS No. 17153-22-9

2-[(Benzylcarbamoyl)oxy]acetic acid

Cat. No.: B13203542
CAS No.: 17153-22-9
M. Wt: 209.20 g/mol
InChI Key: CPYRQJDTEDPGHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzylcarbamoyl)oxy]acetic acid typically involves the reaction of benzyl isocyanate with glycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: Benzyl isocyanate and glycolic acid.

    Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane at a temperature range of 0-25°C.

    Catalysts: A base such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reactants, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylcarbamoyl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-[(Benzylcarbamoyl)oxy]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-[(Benzylcarbamoyl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(Phenylcarbamoyl)oxy]acetic acid: Similar structure but with a phenyl group instead of a benzyl group.

    2-[(Methylcarbamoyl)oxy]acetic acid: Contains a methyl group instead of a benzyl group.

    2-[(Ethylcarbamoyl)oxy]acetic acid: Contains an ethyl group instead of a benzyl group.

Uniqueness

2-[(Benzylcarbamoyl)oxy]acetic acid is unique due to its specific benzyl group, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound in research and development.

Properties

CAS No.

17153-22-9

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-(benzylcarbamoyloxy)acetic acid

InChI

InChI=1S/C10H11NO4/c12-9(13)7-15-10(14)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13)

InChI Key

CPYRQJDTEDPGHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OCC(=O)O

Origin of Product

United States

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